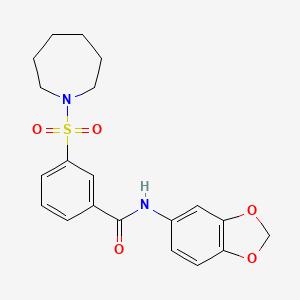

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide

Descripción

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide is a synthetic benzamide derivative featuring a sulfonamide group at the 3-position of the benzene ring, linked to an azepane (a seven-membered secondary amine), and an N-substituted 1,3-benzodioxol-5-yl group. The compound’s structure combines a benzodioxole moiety—a fused aromatic system with two oxygen atoms in a dioxolane ring—with a sulfonamide-functionalized benzamide core.

Propiedades

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c23-20(21-16-8-9-18-19(13-16)27-14-26-18)15-6-5-7-17(12-15)28(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFJPPSXAWDWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole derivative, followed by the introduction of the azepane sulfonyl group through sulfonylation reactions. The final step involves the formation of the benzamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions.

Reduction: The benzamide group can be reduced to the corresponding amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the benzodioxole moiety.

Reduction: Amines derived from the reduction of the benzamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structure.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds, contributing to the compound’s overall bioactivity.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Table 1: Key Molecular Properties of Compared Compounds

Key Observations:

Target vs. N-[6-(1,3-benzodioxol-5-yl)-...]benzamide : Both share the benzodioxol group, but the target compound replaces the cyclohexenyl-dimethylamino moiety with an azepane sulfonamide. This substitution increases molecular weight (~401 vs. 364.4) and introduces a polar sulfonamide group, likely enhancing solubility compared to the dimethylamino group’s basicity. The benzodioxol group in both compounds may confer metabolic stability due to its electron-rich aromatic system.

Target vs. 4-(azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide : The target’s benzodioxol group replaces the ethylsulfonyl and hydroxyl substituents in ’s compound. The hydroxyl group in ’s compound may improve aqueous solubility (11.6 µg/mL) via hydrogen bonding, whereas the benzodioxol’s lipophilic nature in the target could reduce solubility.

Target vs. N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

- ’s compound lacks sulfonamide and benzodioxol groups but features an N,O-bidentate directing group. This group is optimized for metal-catalyzed C–H functionalization, whereas the target’s sulfonamide may serve as a hydrogen-bond acceptor or enzyme-binding motif. The methyl group in ’s compound reduces steric hindrance compared to the target’s bulkier azepane and benzodioxol substituents.

Implications of Substituent Positioning and Solubility

- Benzodioxol vs. In contrast, the ethylsulfonyl and hydroxyl groups in ’s compound enhance polarity and solubility, critical for oral bioavailability .

- Azepane Sulfonamide vs. Dimethylamino: The azepane sulfonamide in the target offers a larger, more flexible amine ring compared to the dimethylamino group in ’s compound, which may influence steric interactions in biological targets.

Actividad Biológica

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide (CAS No. 638135-85-0) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with an azepane sulfonyl group and a benzodioxole moiety . Its unique structure contributes to its diverse biological activities.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H22N2O5S |

| CAS Number | 638135-85-0 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes through binding interactions facilitated by the sulfonyl and benzodioxole groups, which can form hydrogen bonds and engage in π-π stacking interactions.

- Receptor Modulation : It is believed to bind to various receptors, potentially influencing signaling pathways related to inflammation and cancer.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity stems from its ability to modulate inflammatory pathways. Compounds with sulfonamide groups have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Studies and Research Findings

- In Vitro Studies :

- Structure-Activity Relationship (SAR) :

Applications in Medicinal Chemistry

Given its unique structure and potential biological activities, this compound is being explored for various applications:

- Drug Development : As a lead compound for developing new therapeutic agents targeting inflammatory diseases and cancers.

- Biochemical Probes : Utilized in biochemical assays to study enzyme kinetics and receptor interactions due to its specific functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.